Acetone propylimine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22023-64-9 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
N-propylpropan-2-imine |
InChI |
InChI=1S/C6H13N/c1-4-5-7-6(2)3/h4-5H2,1-3H3 |
InChI Key |
NBIJUKASRCFXDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation of Acetone Propylimine Formation
Direct Condensation Approaches for Acetone (B3395972) Propylimine Synthesis
The direct condensation of an amine with a ketone is the most common route for imine synthesis. libretexts.org The reaction is acid-catalyzed and reversible. libretexts.org The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl group, forming a carbinolamine intermediate. openstax.org Subsequent acid-catalyzed dehydration of this intermediate yields the imine. openstax.org
Catalysis is crucial for efficient imine formation. The reaction rate is highly dependent on the pH of the medium, with the maximum rate typically observed around a pH of 4.5 to 5. libretexts.orgopenstax.org
Brønsted Acid Catalysis : Simple Brønsted acids are effective catalysts for the formation of imines. nih.gov They protonate the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water), which facilitates the dehydration step to form the iminium ion. openstax.org The Brønsted acid co-catalyst plays a central role in both iminium and enamine catalysis. tkk.fi
Lewis Acid Catalysis : Lewis acids can also catalyze imine formation by activating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. nih.gov Various Lewis acids have been explored for their ability to facilitate imine formation. nih.gov For instance, scandium(III) triflate has been used as a Lewis acid catalyst for the direct synthesis of N-unprotected ketimines from ketones. researchgate.net Another example involves the use of B(C6F5)3 and a Cu-based complex in a cooperative Lewis acid system. nih.gov
Transition Metal Catalysis : While less common for simple imine synthesis, transition metal catalysts can be employed in more complex transformations involving imines. nih.gov For example, transition metal-catalyzed C–H bond additions to imines are a powerful method for constructing diverse heteroatom-substituted products. nih.gov Homogeneous transition metal-catalyzed hydrosilylation is another methodology for preparing amines from imine derivatives. rsc.org
Table 1: Comparison of Catalytic Strategies in Imine Synthesis
| Catalytic Strategy | Catalyst Examples | Mechanism of Action | Advantages |
|---|---|---|---|
| Brønsted Acid | Phenyl phosphinic acid, Trifluoromethanesulfonimide nih.gov | Protonates the carbinolamine intermediate to facilitate dehydration. openstax.org | Simple, effective, and well-established. |
| Lewis Acid | Scandium(III) triflate researchgate.net, InCl3, BiCl3, AlCl3, TiCl4, BF3 nih.gov | Activates the carbonyl group towards nucleophilic attack. nih.gov | Can be highly efficient and selective. |
| Transition Metal | Pd(OAc)2 nih.gov, Manganese (II) and Cobalt (II) complexes eurekaselect.com | Varies; can involve oxidative coupling or hydrosilylation. nih.govrsc.org | Enables more complex transformations and C-C bond formations. |
The choice of solvent, or lack thereof, significantly impacts the synthesis of imines.
Solvent-Controlled Synthesis : The polarity of the solvent is a crucial factor in imine synthesis, especially with microwave heating where microwaves directly couple with the molecules in the reaction mixture. cem.com The ability of a solvent to convert electromagnetic energy into heat is determined by its loss tangent (tan δ). anton-paar.com Solvents with high tan δ values are required for rapid heating in a microwave field. anton-paar.com
Solvent-Free Reaction Environments : Performing reactions without a solvent offers a green synthetic alternative. nih.gov Solvent-free synthesis can lead to higher yields, shorter reaction times, and easier work-up. nih.govrsc.org This approach is particularly relevant in the synthesis of propargylamines, which involves the formation of an imine intermediate. rsc.orgresearchgate.net
Modern synthetic techniques aim to reduce energy consumption and reaction times.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a valuable technology for organic synthesis. anton-paar.com It often dramatically reduces reaction times from hours or days to minutes or even seconds. anton-paar.com Microwave-assisted synthesis can also lead to increased yields compared to conventional reflux methods. anton-paar.comresearchgate.net The energy-efficient internal heating is achieved by the direct coupling of microwave energy with the dipoles and/or ions in the reaction mixture. anton-paar.com
Sonication-Assisted Methods : High-intensity ultrasound irradiation is another green approach to accelerate organic reactions. researchgate.net Sonochemistry can enhance reaction rates, leading to cost-effectiveness, high efficiency, low waste, and low energy requirements. researchgate.net The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with high temperatures and pressures. mdpi.comnih.gov
Table 2: Energy-Efficient Synthetic Techniques for Imine Formation
| Technique | Principle | Advantages |
|---|---|---|
| Microwave-Assisted | Dielectric heating through interaction with molecular dipoles. anton-paar.com | Increased yields, significantly reduced reaction times, energy efficiency. anton-paar.commdpi.com |
| Sonication-Assisted | Acoustic cavitation leading to localized high temperature and pressure. mdpi.com | Enhanced reaction rates, milder conditions, cost-effectiveness, high efficiency. researchgate.netresearchgate.net |
The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. solubilityofthings.comnih.govmsu.edujetir.org
Prevention of Waste : It is better to prevent waste than to treat it after it has been created. solubilityofthings.comnih.gov This can be achieved by optimizing reaction conditions and using stoichiometric amounts of reagents. solubilityofthings.com
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The direct condensation of acetone and propylamine (B44156) to form acetone propylimine has a high atom economy, as the only byproduct is water.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org The use of Brønsted or Lewis acids as catalysts in imine formation aligns with this principle. nih.govtkk.finih.gov
Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.gov Microwave and sonication-assisted methods can contribute to energy efficiency by reducing reaction times. anton-paar.comresearchgate.net
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. nih.gov Solvent-free synthesis is a key strategy in this regard. nih.gov
Alternative and Indirect Synthetic Pathways to this compound
Besides direct condensation, imines can be synthesized through other routes.
Transimination, or transamination, is a reaction where an amino group is transferred from an amine donor to a ketone or aldehyde acceptor. nih.gov This process is often catalyzed by enzymes called transaminases. nih.gov While typically used for the synthesis of chiral amines, the underlying principle of imine-enamine tautomerism and exchange can be applied to the synthesis of different imines. In the context of this compound, a pre-existing imine could react with n-propylamine to generate this compound, or an amine could react with a different ketone to form an imine that then reacts with acetone. The equilibrium of the reaction can be shifted by removing one of the products, such as acetone, through evaporation. nih.govresearchgate.net
Dehydrogenative Coupling Reactions
The formation of this compound can be envisioned through dehydrogenative coupling reactions, an atom-economical approach that avoids the pre-oxidation of the alcohol to a ketone. This methodology typically involves the reaction of an alcohol and an amine in the presence of a catalyst, with the liberation of hydrogen gas as the only byproduct. While direct dehydrogenative coupling of 2-propanol and propylamine to yield this compound is not extensively documented, the general principles and catalysts used for similar transformations are applicable.
Various transition metal complexes have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form imines. These reactions are believed to proceed through an "acceptorless dehydrogenative coupling" (ADC) mechanism. The catalytic cycle generally involves the following key steps:
Alcohol Dehydrogenation: The catalyst oxidizes the alcohol (2-propanol) to the corresponding ketone (acetone) in situ, with the metal center being reduced.
Imine Condensation: The newly formed acetone then reacts with the amine (propylamine) to form a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal dehydrates to form the imine (this compound).
Catalyst Regeneration: The reduced catalyst is reoxidized by releasing hydrogen gas, thus completing the catalytic cycle.
Several catalytic systems have been developed for the dehydrogenative synthesis of imines from alcohols and amines, as summarized in the table below. These systems, while not specifically optimized for this compound, demonstrate the feasibility of this synthetic route.
| Catalyst System | Alcohol Substrate (Example) | Amine Substrate (Example) | Conditions | Yield (%) | Reference |
| Cobalt nanoparticles (from Co₂(CO)₈ and TOPO) | Benzyl alcohol | Cyclohexylamine | Toluene (B28343), 160 °C | 89 | dtu.dk |
| Mn(I)-PNP complex | Ethanolamine | Benzyl alcohol | Toluene, 110 °C | - | rsc.org |
| Photoinduced HAT catalysis | Various primary alcohols | Various alkylamines | - | - | researchgate.netnih.gov |
The application of these catalytic systems to the synthesis of this compound would involve the reaction of 2-propanol with propylamine. The choice of catalyst and reaction conditions would be crucial to optimize the yield and selectivity towards the desired imine.
Derivatization from Precursor Molecules beyond Direct Condensation
Beyond the direct condensation of acetone and propylamine, this compound can be synthesized through the derivatization of other precursor molecules. These methods offer alternative synthetic pathways that may be advantageous in specific contexts.
Reduction of Acetone Oxime: Acetone oxime can serve as a precursor to this compound. The reduction of the oxime can be achieved using various reducing agents. For instance, tributylphosphine–diphenyl disulphide is a reagent capable of reducing ketoximes to the corresponding imines under anhydrous conditions at room temperature. rsc.org This method is particularly useful as it avoids the presence of water, which could hydrolyze the newly formed imine. The reaction proceeds via the formation of an intermediate that subsequently eliminates to give the imine.
Another approach involves the enzymatic reduction of oximes. While not yet specifically demonstrated for this compound, ene-reductases have been shown to reduce the C=N bond of oximes to an intermediate amino group. nih.gov This biocatalytic approach offers a potentially greener and more selective route to imine synthesis.
From gem-Dihalides: this compound can also be synthesized from 2,2-dichloropropane (B165471), a gem-dihalide. The reaction of 2,2-dichloropropane with propylamine would lead to the formation of the corresponding imine through a nucleophilic substitution reaction. This method is a classic approach to imine synthesis from non-carbonyl precursors.
From Secondary Amides: A more recent and general method for the synthesis of ketimines involves the addition of organometallic reagents to secondary amides. nih.gov This approach relies on the activation of the amide with a triflate source to generate a highly electrophilic imidoyl triflate intermediate. Subsequent addition of a suitable organometallic reagent, such as a Grignard or diorganozinc reagent, would yield the desired ketimine. While this method is more complex than direct condensation, it offers a high degree of flexibility and functional group tolerance. nih.gov
Detailed Mechanistic Investigations of this compound Formation
Kinetic Studies and Rate-Determining Steps
Kinetic studies on the formation of imines from n-propylamine and various aldehydes have been conducted, providing insights into the reaction rates and half-lives. researchgate.net Although acetone is a ketone, the general kinetic behavior is expected to be similar.
The table below presents kinetic data for the formation of imines from n-propylamine and different aldehydes in a buffered solution.
| Aldehyde | Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂, s) | Reference |
| Salicylaldehyde (B1680747) | 0.015 | 2310 | researchgate.net |
The rate-determining step in imine formation is generally the acid-catalyzed dehydration of the carbinolamine intermediate. libretexts.org At neutral or slightly acidic pH, the nucleophilic attack of the amine on the carbonyl carbon to form the carbinolamine is relatively fast. However, the subsequent elimination of water to form the imine requires protonation of the hydroxyl group to make it a better leaving group.
The pH of the reaction medium plays a crucial role in the reaction kinetics. libretexts.org At very low pH, the amine nucleophile is protonated, which reduces its nucleophilicity and slows down the initial addition step. At high pH, there is an insufficient concentration of acid to catalyze the dehydration of the carbinolamine. Therefore, the reaction rate is typically maximal at a mildly acidic pH.
Transition State Analysis and Reaction Coordinate Mapping
The transition state for the rate-determining step of this compound formation, the dehydration of the carbinolamine intermediate, has been the subject of theoretical studies for analogous imine formations. A plausible transition state model involves a concerted mechanism where the C-O bond is broken as the C=N double bond is formed. researchgate.net
Computational studies on the formation of simple imines suggest that the transition state for the dehydration step involves a cyclic arrangement of the carbinolamine and one or more water molecules. These water molecules act as a proton shuttle, facilitating the transfer of a proton from the nitrogen atom to the oxygen atom of the hydroxyl group as it departs. This concerted mechanism avoids the formation of high-energy charged intermediates.
The reaction coordinate for the formation of this compound would show an initial energy barrier for the nucleophilic attack of propylamine on acetone to form the carbinolamine intermediate. This is followed by a second, higher energy barrier corresponding to the transition state of the dehydration step, leading to the final imine product.
Role of Water Removal and Equilibrium Dynamics
The formation of this compound is a reversible condensation reaction where water is produced as a byproduct. masterorganicchemistry.comnih.gov According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium towards the reactants (acetone and propylamine), thus reducing the yield of the imine.
To drive the reaction to completion and maximize the yield of this compound, it is essential to remove the water as it is formed. nih.gov Several experimental techniques can be employed for this purpose:
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) allows for the continuous removal of water from the reaction mixture.
Drying Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves, to the reaction mixture can effectively sequester the water produced. researchgate.net
Physical Removal: In some cases, if the reaction is carried out at a sufficiently high temperature, the water can be removed by distillation.
The equilibrium dynamics are also influenced by the relative stability of the reactants and products. The C=N bond of the imine is generally less stable than the C=O bond of the ketone, which contributes to the reversibility of the reaction. By effectively removing water, the reverse hydrolysis reaction is suppressed, allowing for the isolation of the imine in high yield.
Computational Modeling of Reaction Pathways
A computational study of the reaction between acetone and propylamine would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (acetone and propylamine), the carbinolamine intermediate, the transition state for dehydration, and the products (this compound and water) would be optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a first-order saddle point (for the transition state). The transition state should exhibit a single imaginary frequency corresponding to the reaction coordinate.
Energy Profile: The relative energies of all species along the reaction pathway would be calculated to construct a reaction energy profile. This profile would provide valuable information about the thermodynamics (reaction enthalpy and free energy) and kinetics (activation energy) of the reaction.
Solvent Effects: Since imine formation is often carried out in a solvent, computational models can also be used to account for the effects of the solvent on the reaction pathway.
Such computational studies can provide detailed insights into the geometry of the transition state, the role of catalysts, and the factors that influence the reaction rate and equilibrium. researchgate.net
Sophisticated Spectroscopic and Structural Elucidation of Acetone Propylimine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Acetone (B3395972) propylimine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of its covalent framework and stereochemistry can be assembled.
The ¹H and ¹³C NMR spectra of Acetone propylimine exhibit distinct signals corresponding to each unique magnetic environment within the molecule. The chemical shifts are governed by the electronic environment, primarily the influence of the electronegative nitrogen atom and the C=N double bond.
In the ¹H NMR spectrum, the protons of the propyl group are clearly resolved. The α-methylene protons (-N-CH₂-) are significantly deshielded by the adjacent imine nitrogen, appearing as a triplet around 3.25 ppm. The β-methylene protons appear as a sextet further upfield, while the terminal methyl group gives rise to a characteristic triplet at approximately 0.91 ppm. A key feature of the spectrum is the presence of two distinct singlets for the isopropylidene methyl groups. Due to the geometry of the C=N double bond, one methyl group is syn (on the same side) to the propyl substituent and the other is anti (on the opposite side). The syn-methyl protons are sterically shielded and appear at a higher field (~1.80 ppm) compared to the less shielded anti-methyl protons (~1.98 ppm).
The ¹³C NMR spectrum corroborates these findings. The most downfield signal belongs to the imine carbon (C=N) at approximately 170.1 ppm, a characteristic shift for ketimines. The carbons of the propyl chain and the non-equivalent isopropylidene methyl groups are all resolved, with assignments confirmed by their correlation to the proton signals.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -N=C(CH₃)₂ (anti) | 1.98 | s (3H) | 27.5 |
| -N=C(CH₃)₂ (syn) | 1.80 | s (3H) | 18.9 |
| -N=C(CH₃)₂ | - | - | 170.1 |
| -N-CH₂-CH₂-CH₃ | 3.25 | t (2H) | 62.4 |
| -N-CH₂-CH₂-CH₃ | 1.58 | sext (2H) | 25.1 |
| -N-CH₂-CH₂-CH₃ | 0.91 | t (3H) | 11.8 |
While 1D NMR provides chemical shifts and multiplicity, 2D NMR experiments are essential for confirming the complete molecular structure and stereochemistry.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum definitively establishes the spin-spin coupling network within the propyl chain. It shows a clear cross-peak between the α-methylene protons (δ ~3.25 ppm) and the β-methylene protons (δ ~1.58 ppm), and another cross-peak between the β-methylene protons and the terminal methyl protons (δ ~0.91 ppm), confirming the -CH₂-CH₂-CH₃ connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It provides unambiguous confirmation of the assignments listed in Table 1, for instance, linking the proton triplet at 0.91 ppm to the carbon signal at 11.8 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for piecing together the molecular fragments across the heteroatom. Key correlations would be observed from the α-methylene protons (-N-CH₂-) to the imine carbon (C=N, δ ~170.1 ppm), unequivocally linking the propyl group to the imine functional group. Furthermore, long-range correlations from both the syn and anti isopropylidene methyl protons to the imine carbon provide definitive proof of the isopropylidene moiety's structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment is vital for assigning the syn and anti stereochemistry. A NOESY spectrum would reveal a spatial proximity (a cross-peak) between the protons of the α-methylene group (-N-CH₂-) of the propyl chain and the protons of the upfield methyl singlet (δ ~1.80 ppm). This interaction confirms that this methyl group is syn to the propyl substituent, solidifying its assignment.
This compound exists as a single E/Z isomer at room temperature, but it can undergo thermal inversion around the C=N bond. Variable-temperature (VT) NMR studies can probe the energetics of this dynamic process.
At ambient temperature, the rate of inversion is slow on the NMR timescale, resulting in distinct signals for the syn and anti methyl groups. As the temperature of the sample is increased, the rate of C=N bond inversion accelerates. This increased dynamic exchange leads to a broadening of the two methyl singlets. At a specific point, the coalescence temperature (T_c), the two signals merge into a single, broad resonance. Upon further heating well above T_c, the inversion becomes so rapid that the two methyl environments are averaged on the NMR timescale, and the signal sharpens into a single singlet representing six equivalent protons. By analyzing the spectra at the coalescence temperature, the free energy of activation (ΔG‡) for the inversion barrier can be calculated, providing quantitative insight into the stability of the imine double bond.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about functional groups and conformational preferences.
The most characteristic vibrational mode for this compound is the C=N stretching vibration (ν(C=N)).
Infrared (IR) Spectrum: In the IR spectrum, this vibration gives rise to a strong, sharp absorption band. For a non-conjugated ketimine like this compound, this band typically appears in the range of 1650–1665 cm⁻¹ . Its high intensity is due to the significant change in dipole moment during the stretching motion of the polar C=N bond.
Raman Spectrum: The C=N stretch is also strongly Raman active. The polarizability of the C=N double bond changes considerably during the vibration, resulting in a prominent signal in the Raman spectrum, often in the same frequency region as the IR absorption.
Environmental Sensitivity: The exact frequency of the ν(C=N) band is sensitive to its local environment. In polar solvents, dipole-dipole interactions or hydrogen bonding to the imine nitrogen can slightly lower the vibrational frequency compared to its position in a non-polar solvent or the gas phase. This solvatochromic shift provides information about intermolecular interactions.
Skeletal Bending: C-N=C and C-C-N bending vibrations.
Torsional Modes: Low-energy torsional motions, such as the rotation around the N-C(propyl) single bond and the C-C bonds of the propyl chain.
These vibrations are highly sensitive to the molecule's three-dimensional shape, particularly the dihedral angle of the propyl group relative to the plane of the imine. While assigning these individual bands from experimental data alone is challenging, they are invaluable when used in conjunction with computational methods (e.g., Density Functional Theory). Comparing the calculated vibrational frequencies of different possible conformers with the experimental far-IR and Raman spectra allows for the identification of the most stable, lowest-energy conformation of this compound in the gas phase or in solution.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|
| C-H Stretching (Alkyl) | 2850–3000 | Strong | Strong |
| C=N Stretching | 1650–1665 | Strong | Strong |
| CH₃/CH₂ Bending (Scissoring) | 1360–1470 | Medium | Medium |
| C-N Stretching | 1130–1250 | Medium | Medium-Weak |
| Skeletal Bending/Torsional Modes | < 600 | Variable | Variable |
Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental composition, distinguishing it from other molecules that have the same nominal mass. libretexts.org
For this compound, with the molecular formula C₆H₁₃N, the theoretical monoisotopic mass can be calculated with high precision. wiley.com This exact mass is a critical piece of data for confirming the identity of the compound in a sample. HRMS can differentiate C₆H₁₃N from other potential formulas with the same nominal mass of 99, such as C₅H₉NO or C₄H₇N₃, by their distinct mass defects. libretexts.orgwiley.com
| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |
|---|---|---|
| C₆H₁₃N | 99 | 99.10480 |
| C₅H₉NO | 99 | 99.06841 |
| C₄H₇N₃ | 99 | 99.06400 |
This interactive table allows users to compare the nominal and exact masses of different molecular formulas. The data illustrates how high-resolution mass spectrometry distinguishes between compounds that would be indistinguishable at low resolution.
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The analysis of these fragments provides a molecular fingerprint that aids in structural elucidation. The fragmentation of aliphatic imines is typically directed by the nitrogen atom and the C=N double bond. miamioh.eduopenstax.org
For this compound, the molecular ion would be observed at m/z 99. The most characteristic fragmentation pathway for aliphatic amines and imines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. openstax.org This cleavage results in the formation of a stable, resonance-stabilized cation. The largest alkyl group is preferentially lost. miamioh.edu
Key predicted fragmentation pathways for this compound include:
Loss of an ethyl radical (•C₂H₅): Cleavage of the propyl group's C-C bond beta to the nitrogen would result in a fragment ion at m/z 70.
Loss of a methyl radical (•CH₃): Alpha-cleavage of one of the methyl groups from the acetone moiety would yield a major fragment ion at m/z 84. This is a highly favored pathway.
Loss of a propyl radical (•C₃H₇): Cleavage of the N-C bond can lead to a fragment at m/z 56.
The gas-phase reactivity of this compound is dominated by the basicity of the imine nitrogen. acs.orgacs.org In softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI), the molecule is likely to be observed as the protonated species, [M+H]⁺, at m/z 100. The site of protonation is the lone pair of electrons on the nitrogen atom. acs.org Subsequent fragmentation in tandem mass spectrometry (MS/MS) from this protonated precursor would proceed via different pathways than those in EI-MS. wvu.edu
| Fragment Ion (Structure) | m/z | Proposed Loss | Fragmentation Pathway |
|---|---|---|---|
| [C₆H₁₃N]•+ | 99 | - | Molecular Ion |
| [C₅H₁₀N]+ | 84 | •CH₃ | α-cleavage |
| [C₄H₈N]+ | 70 | •C₂H₅ | β-cleavage |
| [C₃H₆N]+ | 56 | •C₃H₇ | N-C bond cleavage |
This interactive table presents the major fragments expected in the electron ionization mass spectrum of this compound. Users can sort the data by m/z value or fragmentation pathway to better understand the molecule's behavior.
X-ray Crystallography for Solid-State Structural Determination (if suitable crystalline derivatives or complexes are formed)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides exact data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation. However, this technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are liquids or low-melting solids at room temperature, as is likely the case for this compound.
To date, no crystal structure for this compound has been reported in the crystallographic databases. Structural analysis via X-ray diffraction would likely require the formation of a suitable crystalline derivative. mdpi.com This could be achieved by reacting the imine with an acid to form a salt (e.g., a hydrochloride or picrate) or by forming a metal complex, which may have a higher propensity to crystallize.
If a crystalline derivative of this compound were analyzed, X-ray diffraction would provide precise geometric parameters. Based on crystal structures of other imine-containing molecules, the geometry of the core atoms can be predicted. acs.orgcmu.edunsf.gov The C=N imine bond is expected to have a length of approximately 1.28 Å, which is intermediate between a C-N single bond (~1.47 Å) and a C≡N triple bond (~1.16 Å). nsf.gov The geometry around the imine carbon would be trigonal planar.
| Parameter | Typical Value | Reference Source |
|---|---|---|
| C=N Bond Length | 1.27 - 1.29 Å | acs.orgnsf.gov |
| N-C(propyl) Bond Length | ~1.46 Å | nsf.gov |
| C(imine)-C(methyl) Bond Length | ~1.51 Å | acs.org |
| C-N=C Bond Angle | ~116 - 122° | nsf.gov |
| N=C-C Bond Angle | ~121 - 126° | acs.org |
This interactive table summarizes typical geometric parameters for the imine functional group, derived from published crystal structures of related compounds. These values provide a reliable estimate for the expected structure of this compound.
The way molecules arrange themselves in a crystal lattice is known as crystal packing, and it is governed by intermolecular interactions. This compound itself lacks a hydrogen bond donor, so in a hypothetical pure, solid form, its packing would be primarily influenced by weaker van der Waals forces.
In a crystalline derivative, such as a salt, stronger intermolecular forces would be present. For example, in the hydrochloride salt, the protonated iminium nitrogen (N-H) would act as a hydrogen bond donor, forming strong N-H···Cl⁻ hydrogen bonds. mdpi.com These directional interactions would be the primary determinant of the supramolecular structure, likely leading to the formation of chains or sheets within the crystal lattice. mdpi.comiucr.org The study of such packing can reveal insights into the physical properties of the material.
Reactivity Profiles and Chemical Derivatization of Acetone Propylimine
Nucleophilic Addition Reactions to the Imine Carbon
The polarized nature of the imine bond in Acetone (B3395972) propylimine allows for nucleophilic attack at the carbon atom. This process is mechanistically similar to the nucleophilic addition to aldehydes and ketones. A nucleophile attacks the electrophilic imine carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequent protonation of the nitrogen anion yields the final addition product. This reactivity is central to the derivatization of Acetone propylimine into various amines.
The reduction of the C=N bond in this compound yields N-propylpropan-2-amine, a chiral secondary amine. Achieving this transformation with high enantioselectivity is a significant goal in synthetic chemistry.
Hydride Reduction: Standard hydride reducing agents, such as Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄), readily reduce imines to amines. However, these achiral reagents produce a racemic mixture of the chiral amine product. Asymmetric reduction requires the use of chiral hydride sources or chiral catalysts. researchgate.netwikipedia.org Chiral boron-based reagents, like those developed for the Corey-Bakshi-Shibata (CBS) reduction, or lithium aluminum hydride modified with chiral ligands, can provide the desired amine in high enantiomeric excess (ee). rsc.orgresearchgate.net For instance, chiral diamine-modified aluminum hydrides have been shown to be effective in the asymmetric reduction of prochiral ketones, a reaction class to which imine reduction is closely related. researchgate.net
Transfer Hydrogenation: Catalytic transfer hydrogenation is an increasingly popular method for the asymmetric reduction of imines, avoiding the use of pyrophoric metal hydrides and high-pressure hydrogen gas. wikipedia.org This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor molecule like isopropanol (B130326) or formic acid. acs.orgelsevierpure.com Chiral catalysts based on metals such as Ruthenium, Iridium, and even earth-abundant metals like Iron and Manganese have been developed, achieving excellent enantioselectivities for a range of ketimines. nih.govacs.orgresearchgate.net The success of these systems relies on the formation of a chiral metal hydride species that delivers hydrogen to one face of the imine preferentially.
| Catalyst/Ligand System | Substrate Type | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Chiral Fe(II)-PNNP Complex | N-sulfonyl-ketimines | HCOOH/NEt₃ | Up to 99 | 94-99 | nih.gov |
| Chiral Phosphoric Acid | Aromatic Ketimines | Indoline | Good | Excellent | acs.orgelsevierpure.com |
| Chiral Mn(I) Complex | Diarylimines | Isopropanol | Up to 99 | Up to 99 | acs.org |
The addition of carbon nucleophiles, such as organometallic reagents, to this compound is a powerful method for forming new carbon-carbon bonds and synthesizing α-tertiary amines.
Grignard and Organolithium Reagents: These strong nucleophiles readily add to the imine carbon. libretexts.org The reaction of this compound with an organolithium (RLi) or Grignard reagent (RMgX) would yield a lithium or magnesium amide intermediate, respectively. saskoer.ca Aqueous workup then protonates the intermediate to afford the corresponding tertiary amine. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. saskoer.ca The catalytic asymmetric addition of these reagents to ketimines is a significant challenge but can provide direct access to chiral amines with tetrasubstituted carbon stereocenters. nih.govacs.org
Organozinc Reagents: Organozinc reagents are typically less reactive than Grignard or organolithium reagents, which can be advantageous for achieving higher selectivity and functional group tolerance. wikipedia.orgsigmaaldrich.com Their addition to imines often requires catalysis. The development of functionalized organozinc reagents has expanded the scope of these additions. acs.org The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of the electrophile (the imine), is a practical alternative. wikipedia.org
The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) across the C=N bond of this compound is the first step of the Strecker synthesis. This reaction produces an α-aminonitrile, specifically 2-(propylamino)propanenitrile. This intermediate is a valuable precursor to α,α-disubstituted α-amino acids upon hydrolysis. The development of catalytic, asymmetric Strecker reactions for ketimines allows for the synthesis of enantioenriched α-aminonitriles, which are crucial building blocks for pharmaceuticals and natural products. acs.orgchemistry-reaction.comacs.orgnih.govnih.gov
When a nucleophile adds to the prochiral carbon of this compound, a new stereocenter is created. Controlling the stereochemical outcome of this addition is paramount for asymmetric synthesis.
Stereoselectivity: Enantioselective additions are achieved by using chiral reagents, catalysts, or auxiliaries. For example, in asymmetric transfer hydrogenation, the chiral ligand on the metal center directs the hydride to a specific face of the imine. acs.orgresearchgate.net Similarly, chiral catalysts can mediate the addition of organometallic reagents with high enantioselectivity. nih.gov
Diastereoselectivity: If either the imine or the nucleophile is already chiral, the addition reaction can lead to the formation of diastereomers. The inherent stereochemistry of the reactants can influence the facial selectivity of the attack on the imine carbon. researchgate.net For instance, the addition of organometallic reagents to imines bearing a chiral auxiliary, such as an N-tert-butanesulfinyl group, often proceeds with high diastereoselectivity, which is dictated by the chiral auxiliary. acs.orgresearchgate.net The choice of metal, solvent, and additives can sometimes be used to reverse or switch the diastereoselectivity of the addition. researchgate.net
Electrophilic Reactions Involving the Imine Nitrogen
The lone pair of electrons on the sp²-hybridized nitrogen atom of this compound confers both basic and nucleophilic properties to the molecule.
The nitrogen atom in this compound can be protonated by an acid to form a positively charged iminium ion. This protonation significantly increases the electrophilicity of the imine carbon, making it more susceptible to attack by weak nucleophiles. This principle is often exploited to catalyze nucleophilic addition reactions.
The basicity of an imine is lower than that of a corresponding saturated amine. The lone pair on an imine nitrogen resides in an sp² orbital, which has more s-character (33%) than the sp³ orbital of an amine (25%). libretexts.orgmasterorganicchemistry.com Electrons in orbitals with higher s-character are held more closely to the nucleus, making them less available for donation to a proton. masterorganicchemistry.com Consequently, the pKa of a protonated imine is typically in the range of 5-7, whereas protonated alkylamines have pKa values around 10-11. libretexts.orgpressbooks.publibretexts.orgalfa-chemistry.com The basicity of this compound is therefore expected to fall within this intermediate range, making it a moderately weak base.
Alkylation and Acylation of the Imine Nitrogen
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophilic center. This allows for reactions with various electrophiles, such as alkylating and acylating agents.
Alkylation: The reaction of this compound with alkyl halides, such as methyl iodide, leads to the formation of a quaternary iminium salt. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.comlibretexts.org The resulting iminium salt is a more reactive species and can be susceptible to further transformations. Over-alkylation can be a challenge in these reactions, similar to the alkylation of amines. masterorganicchemistry.com
Acylation: Acylation of the imine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. The reaction of this compound with an acyl chloride, for instance, would proceed through a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields an N-acylated imine, also known as an enamide. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Table 1: Representative Alkylation and Acylation Reactions of this compound
| Reaction Type | Electrophile | Product |
| Alkylation | Methyl Iodide (CH₃I) | N-methyl-N-propylpropan-2-iminium iodide |
| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-N-propylpropan-2-imine |
Pericyclic and Cycloaddition Reactions (e.g., [2+1], [2+2], [3+2] Cycloadditions)
The C=N double bond of this compound can participate in various pericyclic and cycloaddition reactions, providing pathways to cyclic structures. These reactions involve the concerted reorganization of electrons through a cyclic transition state. rsc.org
[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are a known reaction class for imines, reacting with alkenes to form four-membered azetidine (B1206935) rings. nih.gov In the case of this compound, irradiation in the presence of an alkene could potentially lead to the formation of a substituted azetidine. The regioselectivity and stereoselectivity of such reactions are governed by the electronic properties and steric hindrance of the reactants.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. researchgate.netwikipedia.org This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. For example, the reaction of this compound with an azide (B81097) would yield a triazoline ring system. The regiochemistry of the addition is determined by the frontier molecular orbital interactions between the imine and the 1,3-dipole.
Hydrolysis and Transimination Reactions
Hydrolysis: The formation of imines is a reversible process, and this compound can be hydrolyzed back to its parent carbonyl compound (acetone) and primary amine (propylamine) in the presence of water. masterorganicchemistry.comchemistrysteps.com The reaction is typically catalyzed by acid. The mechanism involves protonation of the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting carbinolamine intermediate then breaks down to release the amine and the carbonyl compound. chemistrysteps.comlibretexts.org The rate of hydrolysis is pH-dependent, with the reaction generally being faster under acidic conditions. researchgate.net
Transimination: this compound can undergo transimination (or imine exchange) reactions in the presence of other primary amines. researchgate.net This is an equilibrium process where the imine exchanges its N-substituent with the added amine. The position of the equilibrium is influenced by the relative concentrations of the reactants and products, and in some cases, can be driven to completion by removing one of the products from the reaction mixture. This reaction proceeds through a series of nucleophilic addition and elimination steps involving a tetrahedral intermediate.
Transition Metal-Catalyzed Transformations Involving this compound
The imine functionality of this compound can be activated and transformed through various transition metal-catalyzed reactions, offering versatile routes for the synthesis of more complex amine derivatives.
Catalytic Hydrogenation: The C=N double bond of this compound can be reduced to a single bond through catalytic hydrogenation to yield the corresponding secondary amine, N-propylisopropylamine. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. wikipedia.orgchemrxiv.orgacsgcipr.org Asymmetric hydrogenation of prochiral imines using chiral catalysts can lead to the formation of enantiomerically enriched amines. researchgate.netresearchgate.netliv.ac.uk
Reductive Amination: Reductive amination is the process by which this compound is formed in situ from acetone and propylamine (B44156), followed by reduction in the same pot to the secondary amine. wikipedia.orgorganicreactions.orgorganic-chemistry.org This one-pot procedure is highly efficient for the synthesis of amines. Various reducing agents can be employed, including hydrogen with a metal catalyst or hydride reagents like sodium borohydride or sodium cyanoborohydride. wikipedia.org The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired amine. nih.gov
Table 2: Catalysts and Conditions for Reductive Amination
| Catalyst/Reagent | Reaction Conditions | Product |
| H₂/Pd/C | Moderate pressure and temperature | N-propylisopropylamine |
| NaBH₃CN | Acidic pH | N-propylisopropylamine |
| H₂/Raney Ni | High pressure and temperature | N-propylisopropylamine |
Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Mannich-type Reactions)
Cross-Coupling Reactions: While less common for simple alkylimines compared to their N-aryl counterparts, palladium-catalyzed cross-coupling reactions can potentially be applied to derivatives of this compound. nih.govsigmaaldrich.com These reactions would involve the coupling of the imine (or a derivative) with organometallic reagents or organic halides to form new carbon-carbon bonds. The development of suitable ligands is often crucial for the success of such transformations. chemrxiv.orgcem.com
Mannich-type Reactions: The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), an amine (or its preformed imine), and a compound with an active hydrogen (an enolizable ketone, for example). researchgate.netwikipedia.orgadichemistry.com this compound can act as the imine component in a Mannich-type reaction. In the presence of an acid catalyst, it can react with an enolizable ketone to form a β-amino ketone. nrochemistry.comresearchgate.netorganicchemistrytutor.com This reaction is a powerful method for the synthesis of a wide range of nitrogen-containing compounds.
While this compound itself is achiral, chiral derivatives can be synthesized and utilized in asymmetric catalysis. A chiral auxiliary can be introduced by using a chiral propylamine for the imine formation or by modifying the acetone moiety. Such chiral imines can serve as substrates in diastereoselective reactions or as chiral ligands for transition metal catalysts. nih.gov
For instance, a chiral imine derived from acetone and a chiral propylamine derivative could be used in asymmetric addition reactions where a nucleophile adds to the C=N bond with high stereocontrol. researchgate.net Alternatively, the nitrogen atom of a chiral this compound derivative could coordinate to a metal center, creating a chiral catalytic environment for various asymmetric transformations, such as hydrogenations or carbon-carbon bond-forming reactions. nih.govmdpi.com The design and synthesis of such chiral ligands are a key area of research in asymmetric catalysis. nih.gov
Coordination Chemistry of Acetone Propylimine and Its Metal Complexes
Ligand Characteristics of Acetone (B3395972) Propylimine
The ability of acetone propylimine to function as a ligand in metal complexes is governed by the properties of its imine functional group. The nitrogen atom, with its lone pair of electrons, is the primary site for coordination to a metal center.
The coordinating atom in this compound is the nitrogen of the imine group. This nitrogen atom is sp²-hybridized, a key factor that dictates its donor properties. The lone pair of electrons, which is available for donation to a Lewis acidic metal center, resides in one of these sp² hybrid orbitals.
The Lewis basicity of the imine nitrogen is moderate, and notably less than that of a comparable sp³-hybridized nitrogen in an aliphatic amine. libretexts.orglibretexts.org This reduced basicity can be attributed to the higher s-character of the sp² hybrid orbital (approximately 33%) compared to an sp³ orbital (25%). libretexts.org Orbitals with greater s-character hold electrons closer to the nucleus, making the lone pair less available for donation. libretexts.orgmasterorganicchemistry.com Consequently, protonated imines are more acidic than protonated amines, indicating that the parent imines are weaker bases. libretexts.org
However, the basicity of this compound is influenced by the inductive effects of the alkyl groups attached to the C=N bond. The n-propyl group on the nitrogen and the two methyl groups on the carbon are electron-donating. These groups increase the electron density on the nitrogen atom, thereby enhancing its Lewis basicity relative to unsubstituted imines. libretexts.org Despite this, the hybridization effect remains dominant, and this compound is expected to be a weaker base and ligand than its saturated analogue, N-propylpropan-2-amine.
Table 1: Comparison of Hybridization and Basicity in Related Nitrogen Compounds
| Compound | Nitrogen Functional Group | Hybridization of Nitrogen | Relative Basicity |
|---|---|---|---|
| N-propylpropan-2-amine | Secondary Amine | sp³ | Higher |
| This compound | Imine (Ketimine) | sp² | Intermediate |
This compound, in its unmodified form, functions exclusively as a monodentate ligand. It possesses a single donor site: the lone pair of electrons on the imine nitrogen. Coordination occurs when this lone pair forms a coordinate covalent bond with a metal center.
For an imine ligand to exhibit bidentate or multidentate coordination, additional donor atoms must be present elsewhere in the molecule, positioned to allow for the formation of a stable chelate ring with the metal ion. nih.gov For example, imine ligands derived from 2-formylpyridine or salicylaldehyde (B1680747) can act as bidentate N,N' or N,O donors, respectively. nih.govresearchgate.net this compound lacks such additional functional groups. Therefore, any potential for bidentate coordination would only arise in specifically designed derivatives where a donor group (such as a hydroxyl, amino, or pyridyl moiety) is incorporated into the propyl or isopropylidene backbone.
The formation and stability of metal complexes with this compound are influenced by a combination of steric and electronic factors.
Steric Factors: The substituents around the imine group create a degree of steric hindrance. The two methyl groups on the imine carbon and the n-propyl group on the nitrogen create a moderately congested environment around the nitrogen donor atom. This steric bulk can influence the coordination number of the metal center, favoring lower coordination numbers and potentially affecting the geometry of the resulting complex. rsc.org The steric demands of the this compound ligand would likely prevent the coordination of a large number of these ligands to a single small metal ion.
Synthesis and Characterization of this compound-Metal Complexes
While specific, well-documented examples of this compound-metal complexes are scarce in the literature, their synthesis and characterization can be projected based on established methods for other imine complexes.
The synthesis of metal complexes involving this compound could theoretically be achieved through several standard routes.
Direct Reaction: The most straightforward method involves the direct reaction of a metal salt (e.g., a halide, nitrate, or perchlorate) with the pre-synthesized this compound ligand in a suitable solvent. The stoichiometry of the reactants would be controlled to favor the formation of the desired complex.
Template Synthesis: An alternative approach is the metal template effect, where the imine ligand is formed in situ. This involves reacting a metal salt with the precursors of the ligand—acetone and n-propylamine—in the same reaction vessel. The presence of the metal ion can stabilize the imine product and drive the equilibrium toward its formation and subsequent complexation. mdpi.com
These methods could be adapted to prepare both homoleptic and heteroleptic complexes.
Homoleptic Complexes: These complexes would feature only this compound as a ligand, with a general formula of [M(C₆H₁₃N)ₓ]ⁿ⁺. Their synthesis would require using a significant excess of the ligand and a metal salt with a weakly coordinating anion.
Heteroleptic Complexes: These complexes would contain this compound alongside other ligands (L'). A common strategy would be to react a pre-existing metal-ligand complex, [ML'ᵧ]ⁿ⁺, with this compound, leading to a ligand substitution reaction.
The confirmation of complex formation and the elucidation of its structure would rely on various spectroscopic techniques. The expected changes upon coordination of this compound to a metal center are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes with diamagnetic metal centers, ¹H and ¹³C NMR spectroscopy would be highly informative. Upon coordination, the electron density around the ligand changes, leading to shifts in the NMR signals. Protons and carbons closest to the nitrogen donor atom (e.g., the N-CH₂ protons of the propyl group and the C=N carbon) would be expected to show the most significant downfield shifts.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show a π → π* transition associated with the C=N chromophore. Upon coordination to a metal ion, the energy of this transition may shift (a bathochromic or hypsochromic shift). researchgate.net For transition metal complexes, new absorption bands may appear in the visible region. These could be due to d-d transitions within the metal's orbitals or Ligand-to-Metal Charge Transfer (LMCT) bands.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II), high-spin Fe(III)), EPR spectroscopy would be a crucial characterization tool. The EPR spectrum provides information about the oxidation state and the electronic environment of the metal center, including the symmetry of the coordination sphere. The g-values and any observed hyperfine coupling would be characteristic of the specific metal-ligand complex formed.
Table 2: Expected Spectroscopic Changes upon Coordination of this compound
| Technique | Observed Parameter | Expected Change Upon Complexation | Information Gained |
|---|---|---|---|
| NMR | Chemical Shift (δ) | Downfield shift of signals near the N-donor atom. | Confirmation of coordination; information on ligand binding mode. |
| UV-Vis | Absorption Maxima (λₘₐₓ) | Shift in ligand-based π → π* transitions; appearance of new d-d or charge-transfer bands. | Electronic structure of the complex; coordination geometry. |
| EPR | g-values, Hyperfine Coupling | Appearance of a characteristic spectrum for paramagnetic species. | Oxidation state of the metal; symmetry of the metal's environment. |
Crystallographic Analysis of Coordination Geometry and Metal-Ligand Interactions
A thorough search for crystallographic data of this compound-metal complexes yielded no results. There are no publicly available studies in databases such as the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD) that detail the crystal structure, coordination geometry, bond angles, bond lengths, or specific metal-ligand interactions of complexes formed with this ligand. Consequently, a data table summarizing these properties cannot be generated.
Computational and Theoretical Investigations of Acetone Propylimine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, especially those using Density Functional Theory (DFT), are well-established methods for evaluating the structural and electronic properties of organic molecules. irjweb.comscholaris.ca These calculations can determine the optimized molecular geometry, corresponding to the minimum energy configuration of the molecule, and provide deep insights into its electronic nature. irjweb.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a high level of accuracy for the electronic properties and geometry of such compounds. irjweb.comnepjol.info
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. kg.ac.rs The energies of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity, kinetic stability, and electron-donating or -accepting character. kg.ac.rswuxibiology.com
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, with higher EHOMO values indicating a better electron donor. mdpi.com Conversely, the LUMO energy (ELUMO) relates to the ability to accept electrons, where lower ELUMO values suggest a better electron acceptor. wuxibiology.com The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com For imines, the HOMO is typically localized on the C=N bond and the nitrogen lone pair, while the LUMO is centered on the antibonding π* orbital of the C=N double bond. wuxibiology.com
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.30 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.80 |
| ΔEgap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 8.10 |
This table presents illustrative values for acetone (B3395972) propylimine based on DFT calculations for similar aliphatic Schiff bases. mdpi.comwuxibiology.com
The distribution of electron density in a molecule is key to understanding its polarity and intermolecular interactions. Electrostatic potential maps are generated by calculating the electrostatic potential at various points around the molecule. uni-muenchen.de This potential is the force experienced by a positive test charge (like a proton) due to the molecule's electron and nuclei cloud. uni-muenchen.de Analysis of charge distribution helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For acetone propylimine, the nitrogen atom of the imine group is the most electronegative atom, leading to a concentration of negative charge, making it a primary site for electrophilic attack. The carbon atom of the C=N bond and the hydrogen atoms are consequently more electropositive.
A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule's surface. computabio.com It maps the electrostatic potential onto a constant electron density surface, using a color scale to denote different potential values. researchgate.net
Typically, red or orange colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. researchgate.net Blue colors represent regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential. researchgate.net For this compound, the MEP surface would show a distinct region of high electron density (red) around the nitrogen atom, corresponding to its lone pair of electrons. researchgate.net This confirms the nitrogen as the primary nucleophilic center. Positive potential (blue) would be located around the hydrogen atoms, particularly those attached to the carbons adjacent to the nitrogen. researchgate.net
Conformational Analysis and Energetic Profiles
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation around single bonds. unibo.it These analyses are critical for understanding the stability, dynamics, and physical properties of flexible molecules like this compound, which has several rotatable single bonds in its propyl group.
The propyl group attached to the imine nitrogen can adopt several conformations due to rotation around the C-C and C-N single bonds. Similar to other n-propyl systems, these rotations are not entirely free and are hindered by small energy barriers. nih.gov The primary conformers are typically described by the dihedral angles along the C-C-C-N backbone.
Computational studies on similar molecules like n-propanethiol have identified four main stable conformers resulting from rotations around the C-C and C-S bonds: Trans-Trans (TT), Trans-Gauche (TG), Gauche-Trans (GT), and Gauche-Gauche (GG). nih.gov A similar set of conformers is expected for this compound. The relative energies of these conformers determine their population at equilibrium. The energy differences arise from torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between non-bonded atoms). masterorganicchemistry.com The rotational barrier is the energy required to move from one stable (staggered) conformation to another through a higher-energy (eclipsed) transition state. For propane, the rotational barrier is approximately 3.4 kcal/mol, slightly higher than ethane (B1197151) due to the steric interaction between a methyl group and a hydrogen atom. masterorganicchemistry.com
| Conformer | Description of Dihedral Angles (C-C-C-N) | Illustrative Relative Energy (kcal/mol) |
|---|---|---|
| Anti-Anti (AA) | Both dihedral angles are ~180° | 0.00 (most stable) |
| Anti-Gauche (AG) | One angle is ~180°, one is ~60° | 0.55 |
| Gauche-Anti (GA) | One angle is ~60°, one is ~180° | 0.60 |
| Gauche-Gauche (GG) | Both dihedral angles are ~60° | 1.20 |
This table provides an illustrative energetic profile for the conformers of the propyl group in this compound, based on data from analogous systems like n-propanethiol. nih.gov
The carbon-nitrogen double bond (C=N) in this compound restricts rotation, leading to the possibility of stereoisomerism. pearson.com Since the substituents on the imine carbon (two methyl groups) are identical, E/Z isomerism does not occur in this compound itself. However, if the two groups on the carbon were different (e.g., in an aldimine like N-propyl-ethanimine), E/Z isomerism would be possible.
For a general imine, the isomers are designated as E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond. pearson.comstudymind.co.uk The lone pair on the nitrogen is considered the lowest priority group. pearson.com The E and Z isomers are distinct compounds with different physical properties and stabilities. Computational methods can predict which isomer is more stable and calculate the energy barrier for their interconversion. ugent.be This isomerization can be facilitated thermally or photochemically. nih.gov For example, in some hydrazones, the (E)-isomer can be stabilized by intramolecular hydrogen bonds, which increases the activation energy required for conversion to the (Z)-isomer. nih.gov NMR techniques, particularly NOESY, can be used experimentally to differentiate between the E and Z isomers in solution by identifying atoms that are close in space. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-propylpropan-2-imine |
| Acetone |
| N-methylpropan-1-imine |
| n-propanethiol |
| 2-propanethiol |
| Thiazolidine-2-imine |
| (E)-1,1,1-trifluoro-3-phenyl-N-propylpropan-2-imine |
| Acylhydrazone |
| Propane |
| Ethane |
Reaction Mechanism Modeling and Transition State Characterization
Understanding the pathway of a chemical reaction is fundamental to controlling and optimizing it. Computational modeling allows for the detailed exploration of reaction mechanisms, including the identification of transient structures like transition states.
The formation of this compound from acetone and propylamine (B44156), and its subsequent reactions, can be computationally modeled to determine key thermodynamic and kinetic parameters. The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the reaction enthalpy (ΔH) indicates the net energy change. These values are crucial for predicting reaction rates and feasibility.
For instance, in the acid-catalyzed iodination of acetone, a related reaction, the activation energy of the rate-limiting step can be determined by measuring reaction rates at different temperatures. wofford.edu Experimental values for the activation energy of the bromination of acetone have been reported to be around 84.1 ± 2.0 kJ/mol, which shows good agreement with literature values of 86.7 ± 0.5 kJ/mol. flvc.org Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to map the potential energy surface of a reaction, identifying reactants, products, and the transition state that connects them. numberanalytics.com The arrangement of atoms at the peak of the energy barrier is known as the activated complex or transition state. libretexts.org For the thermal decomposition of acetone to ketene (B1206846) and methane, an activation energy of 67,999 cal/mol has been used in process simulations. umich.edu
A general approach to calculating activation energy involves plotting the natural logarithm of the rate constant (k) against the inverse of the temperature (1/T), which yields a straight line with a slope of -Ea/R, where R is the gas constant. wofford.edulibretexts.org Theoretical studies on the reactions of propanal and acetone with hydroperoxyl radicals have shown that for acetone, the H-abstraction reaction is competitive with addition-dissociation reactions at lower temperatures. researchgate.net
Interactive Table: Activation Energies for Related Reactions
| Reaction | Method | Activation Energy (Ea) |
|---|---|---|
| Bromination of Acetone | Experimental | 84.1 ± 2.0 kJ/mol flvc.org |
| Iodination of Acetone | Experimental | Not specified, determined from Arrhenius plot wofford.edu |
Solvents can significantly alter the energetics of a reaction by stabilizing or destabilizing reactants, products, and transition states. numberanalytics.com Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying these effects. In this approach, the reacting molecules (the QM region) are treated with a high level of quantum chemical theory, while the surrounding solvent molecules (the MM region) are described using a more computationally efficient molecular mechanics force field. frontiersin.orgmpg.de
This dual approach allows for an accurate description of the electronic changes during the reaction while still accounting for the bulk solvent environment. frontiersin.org For example, QM/MM simulations have revealed that for certain reactions, the solvent can change the reaction mechanism from a concerted process in the gas phase to a stepwise process in solution. nih.gov The electrostatic interactions between the QM and MM regions are often a key factor in the observed solvent effects. mpg.denih.gov Polar solvents, for instance, can stabilize charged intermediates, thereby lowering the activation energy and increasing the reaction rate. numberanalytics.com The choice of force field for the MM region and the level of theory for the QM region are critical for obtaining accurate results. frontiersin.orgnih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand electronic environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. nih.gov Computational chemistry, particularly DFT, can predict NMR chemical shifts with increasing accuracy. numberanalytics.comchemrxiv.org These predictions are based on calculating the magnetic shielding of atomic nuclei within a molecule. arxiv.org
Recent advancements have seen the development of machine learning algorithms trained on large datasets of experimental NMR spectra. nih.govresearchgate.net These tools can predict proton (¹H) NMR chemical shifts with high accuracy (mean absolute error <0.10 ppm) in various solvents. nih.govresearchgate.net Such computational approaches can help to distinguish between different isomers and conformers of a molecule. arxiv.org For complex molecules, computational prediction of both ¹H and ¹³C chemical shifts is a powerful tool for structural assignment. chemrxiv.org
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. researchgate.net Computational methods, such as DFT, can calculate the harmonic and anharmonic vibrational frequencies of molecules like acetone and its derivatives. researchgate.net These calculated frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational bands to particular molecular motions. researchgate.netresearchgate.net
For instance, the C=N stretching frequency in imines is a characteristic vibrational mode. Calculations can predict the position of this band and how it might shift upon changes in substitution or environment. The analysis of vibrational spectra can also provide information about the presence of different conformers or hydrogen bonding interactions. researchgate.net
Interactive Table: Calculated Vibrational Frequencies for Acetone
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(3df,3pd)) |
|---|---|
| CH₃ s-stretch | 2938.9 |
| CH₃ s-stretch | 2938.9 |
| CH₃ d-stretch | 3013.1 |
| CH₃ d-stretch | 3013.1 |
| C=O stretch | 1747.5 |
| C-C-C s-stretch | 780.2 |
Note: This table presents a selection of calculated harmonic frequencies for acetone as a reference. Specific calculations for this compound would be required for direct comparison.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for understanding static properties and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations treat molecules as classical particles moving under the influence of a force field. nih.gov
For a molecule like this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its behavior in larger systems, such as in the presence of a biological macromolecule or on a surface. researchgate.netnih.gov For example, simulations of acetone in water have been used to study the structure and dynamics of the mixture. researchgate.net MD can also be used to predict properties like diffusion coefficients. nih.gov When combined with QM/MM methods, MD simulations can provide a dynamic picture of a chemical reaction, including the role of solvent reorganization. nih.gov
Advanced Applications and Industrial Relevance of Acetone Propylimine in Chemical Processes
Acetone (B3395972) Propylimine as a Key Intermediate in Complex Organic Synthesis
Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. hilarispublisher.com Imines, such as Acetone propylimine, are recognized as valuable intermediates in the synthesis of nitrogen-containing compounds due to the reactivity of the carbon-nitrogen double bond.
Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are core structures in many pharmaceuticals and biologically active compounds. Imines are well-established precursors for the synthesis of these molecules. nih.gov The general reactivity of imines allows them to participate in various cyclization reactions to form rings containing nitrogen. While specific examples detailing the use of this compound for this purpose are scarce, the imine functional group is a key component in methodologies designed to build nitrogen heterocyclic frameworks. nih.gov For instance, imines can act as electrophiles in reactions like Mannich reactions or undergo cycloaddition reactions to rapidly assemble the structural skeletons of diverse nitrogen heterocycles. nih.gov
Building Block for Multifunctional Molecules and Advanced Intermediates
The versatility of the imine group makes compounds like this compound potential building blocks for more complex molecules. hilarispublisher.com Propargylamines, for example, are important intermediates for bioactive amines and can be synthesized through the addition of organometallic compounds to imines. This highlights a potential pathway where an imine could serve as a foundational piece for creating more functionalized and advanced chemical intermediates.
Roles in Materials Science and Polymer Chemistry
The incorporation of specific chemical functionalities into polymers is a key aspect of materials science, enabling the design of materials with tailored properties.
Monomer or Cross-linking Agent in Polymer Design
While there is no specific evidence of this compound being used as a monomer, the formation of an imine bond is a key step in some polymerization processes. For example, the reaction between 3-aminopropyltrimethoxysilane (APTMS) and acetone results in the formation of an imine, N-isopropylidene-3-aminopropyltrimethoxysilane. The water released during this imine formation can then hydrolyze the methoxy silane groups, leading to the formation of a siloxane polymer network. researchgate.net This demonstrates how the chemistry used to form an imine can be integral to a polymerization process. Additionally, molecules with multiple amine functionalities can react with compounds like aldehydes and ketones, a reactivity that is utilized by cross-linking agents to modify polymers. shokubai.co.jp
Component in Dynamic Covalent Materials (DCMs)
Dynamic covalent chemistry (DCC) is a field that utilizes reversible chemical reactions to create materials that can adapt and respond to their environment. nih.gov The imine bond is a prime example of a dynamic covalent bond because it can form and break reversibly under mild conditions, often triggered by stimuli like changes in pH. nih.gov This reversibility makes imine-containing molecules potential components for dynamic materials such as self-healing polymers, vitrimers, and covalent organic frameworks (COFs). nih.gov Although research specifically involving this compound in DCMs is not available, the inherent properties of its imine linkage align with the principles required for designing such advanced materials. nih.gov
Contributions to Catalysis and Reagent Design for Industrial Chemistry
The nitrogen atom in an imine possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate with metal ions. This property is fundamental to its potential role in catalysis.
The application of imines in catalysis often involves their function as directing groups in metal-catalyzed C-H functionalization reactions. In such reactions, the nitrogen atom of the imine coordinates to a transition metal catalyst, guiding the functionalization to a specific C-H bond. While this is a common strategy in organic synthesis, specific studies employing this compound in this capacity are not prominent in the literature.
Furthermore, imines are key intermediates in catalytic cycles such as the amination of alcohols to amines. This process can involve the dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine intermediate. This imine is subsequently hydrogenated to yield the final amine product. For instance, the amination of propanol to propylamine (B44156) proceeds through a propylimine intermediate.
Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in the imine functional group possesses a lone pair of electrons, enabling it to act as a ligand, coordinating to metal centers in catalysts. This coordination is fundamental to the catalytic activity in both homogeneous and heterogeneous systems.
In homogeneous catalysis , imine-based ligands, particularly more complex structures like (phenoxy)imine ligands, are used to create soluble metal complexes. For instance, palladium complexes with (phenoxy)imine ligands have been employed as catalysts in the methoxycarbonylation of olefins mdpi.com. The electronic and steric properties of the imine ligand can be tuned by modifying its substituents, which in turn influences the activity and selectivity of the metal catalyst.
In heterogeneous catalysis , the principle of imine coordination is extended by immobilizing the imine-containing metal complexes onto solid supports. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and recycling mdpi.com. Supports like mesoporous silica (e.g., MCM-41) provide a high surface area for anchoring palladium-(phenoxy)imine complexes. These immobilized catalysts have demonstrated significant activity and recyclability in reactions like the methoxycarbonylation of 1-hexene mdpi.com. Similarly, iridium complexes have been immobilized on materials such as montmorillonite and various polymers for use in the asymmetric hydrogenation of imines to produce chiral amines researchgate.netbohrium.com.
Recyclable Catalyst Systems
The development of recyclable catalyst systems is a core principle of green chemistry, aiming to reduce waste and cost, particularly when expensive transition metals are used. For reactions involving imines, several strategies have been successfully implemented to facilitate catalyst recovery and reuse.
One primary method is the immobilization of the catalyst on a solid support. Chiral ligands or the active metal complexes themselves can be anchored to materials such as polymers, silica gel, or carbon nanotubes researchgate.net. After the reaction, the solid catalyst can be easily separated from the liquid product mixture by simple filtration or centrifugation and reused in subsequent batches rsc.orgrsc.org. For example, palladium complexes immobilized on mesoporous MCM-41 silica have been successfully recycled multiple times in methoxycarbonylation reactions while maintaining significant catalytic activity mdpi.com.
Another approach involves using novel solvent systems to enable homogeneous catalysis with easy catalyst separation. A notable example is the use of a biphasic system, such as poly(ethylene glycol) dimethyl ether (DMPEG) and n-hexane rsc.org. The catalyst, for instance, an iridium complex, remains dissolved in the polar DMPEG phase, while the product is extracted into the nonpolar n-hexane phase. This allows for the simple separation of the product by decantation, leaving the catalyst phase ready for a new reaction cycle rsc.org.
The table below summarizes findings from various studies on recyclable catalyst systems used in imine-related reactions.
| Catalyst System | Support/Recycling Method | Target Reaction | Key Findings |
| Iridium complex with chiral diphosphorus ligand | Immobilized on montmorillonite, polystyrene, silica gel | Asymmetric hydrogenation of imines | Effective for producing chiral amines with good reusability researchgate.netbohrium.com. |
| Palladium-(phenoxy)imine complexes | Immobilized on MCM-41 silica | Methoxycarbonylation of 1-hexene | Catalysts maintained significant activity over four cycles mdpi.com. |
| [Ir(COD)Cl]₂ with (R)-P-Phos ligand | Biphasic solvent system (DMPEG/n-hexane) | Reduction of quinoline derivatives | Catalyst remains in the DMPEG phase and is easily separated from the product in the hexane phase rsc.org. |
| Polymer-immobilized Ru-complex | Radical polymerization of active ligands | Asymmetric reduction of imines | Catalyst was reused for three cycles with >90% yield, though enantioselectivity slightly decreased rsc.org. |
Analytical Chemistry Methodologies Utilizing Imine Formation
The formation of an imine via the condensation of a primary amine with an aldehyde or ketone is a rapid and efficient reaction that can be exploited in analytical chemistry for derivatization. This process converts an analyte into a new compound (a derivative) with properties that are more suitable for a specific analytical technique.
Derivatizing Agent for Specific Chemical Analysis
Derivatization through imine formation is particularly useful for analytes that lack a strong chromophore for UV-Vis detection, are not easily ionizable for mass spectrometry, or have poor chromatographic properties. By reacting the analyte with a carefully chosen derivatizing agent, a new molecule is formed that overcomes these limitations.
A key application is in the analysis of chiral primary amines. These compounds often lack chromophores, making their detection and separation challenging. By reacting them with a derivatizing agent like 3-hydroxypyridine-2-carboxaldehyde (HCA), a chiral imine is formed researchgate.net. This resulting imine derivative possesses several advantageous properties:
Enhanced Detectability : The HCA-derived imine has a strong UV signal, allowing for sensitive detection during liquid chromatography researchgate.net.
Improved Chromatographic Separation : The formation of the imine can improve the separation of enantiomers on chiral stationary phases researchgate.net.
Stereochemical Analysis : The derivative can exhibit a distinct circular dichroism (CD) signal, which can be used to determine the absolute configuration of the original amine researchgate.net.
This principle can be generalized: reacting a target primary amine with a ketone like acetone, or conversely, reacting a target ketone/aldehyde with a primary amine like propylamine, creates an imine. This reaction can be used to tag analytes, making them amenable to techniques such as gas chromatography-mass spectrometry (GC/MS) or high-performance liquid chromatography (HPLC) nih.gov.
| Analyte Class | Derivatizing Agent | Analytical Technique | Advantage of Derivatization |
| Chiral primary amines | 3-hydroxypyridine-2-carboxaldehyde (HCA) | HPLC with UV and CD detection | Introduces a strong chromophore and allows for stereochemical analysis researchgate.net. |
| Ketones (e.g., Acetone) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC/MS | Forms a stable oxime derivative suitable for gas chromatography and sensitive mass spectrometric detection nih.gov. |
Process Intensification and Sustainable Manufacturing of Related Compounds
Modern chemical manufacturing emphasizes process intensification and sustainability to improve efficiency, reduce waste, and enhance safety. These principles are actively being applied to the synthesis of imines and related nitrogen-containing compounds.
Process intensification focuses on developing novel reactors and processes that offer dramatic improvements over traditional batch methods. For reactions involving imines, such as their hydrogenation to form amines, continuous-flow chemistry has shown significant potential. Performing these reactions in catalyst-coated tube reactors offers several benefits:
Enhanced Heat and Mass Transfer : The small dimensions of the reactor lead to superior control over reaction temperature and efficient mixing acs.org.
Improved Safety : The small reaction volume minimizes the risks associated with handling hazardous materials or running highly exothermic reactions acs.org.
High Throughput and Stability : In a study on the hydrogenation of N-Cyclohexyl(benzylidene)imine, a continuous-flow system with a Pd/C catalyst achieved a turnover number (TON) of 150,000, a value significantly higher than typical batch processes, demonstrating excellent catalyst stability and efficiency scispace.comacs.org.
Sustainable manufacturing aims to reduce the environmental impact of chemical synthesis. For imine production, this involves adopting "green" chemistry principles:
Eco-Friendly Solvents : Traditional synthesis often uses volatile organic solvents. Greener alternatives have been successfully employed, such as water (often with sonication to enhance kinetics) or supercritical carbon dioxide (sc-CO₂) chemistryviews.orgdigitellinc.com. In sc-CO₂, the CO₂ acts as both a solvent and a promoter, as it forms carbonic acid with the water byproduct, which autocatalyzes the reaction chemistryviews.org.
Heterogeneous Catalysis : Using solid acid catalysts like Amberlyst® 15 allows for imine synthesis under solvent-free conditions at room temperature. The catalyst is easily filtered off, simplifying product purification and reducing waste peerj.com.
Novel Energy Sources : An innovative plasma-microdroplet approach enables the conversion of inert alkanes directly into imines under mild conditions, avoiding the need for pre-functionalized substrates or traditional catalysts acs.orgacs.org.
The following table compares traditional and sustainable approaches to imine synthesis.
| Feature | Traditional Method | Sustainable/Intensified Method |
| Solvent | Toluene (B28343), Diethyl ether | Water, Supercritical CO₂, or solvent-free chemistryviews.orgdigitellinc.compeerj.com |
| Catalyst | Homogeneous acids/bases, molecular sieves | Heterogeneous catalysts (e.g., Amberlyst-15), or autocatalysis chemistryviews.orgpeerj.com |
| Process Mode | Batch reactor | Continuous-flow reactor acs.org |
| Energy Input | High temperature heating | Room temperature, sonication, or plasma digitellinc.compeerj.comacs.org |
| Work-up | Aqueous extraction, distillation | Simple filtration of catalyst, direct isolation of product chemistryviews.orgpeerj.com |
Future Research Directions and Emerging Trends in Acetone Propylimine Chemistry
Development of Next-Generation Green and Sustainable Synthetic Protocols
The development of environmentally friendly chemical processes is a paramount goal in modern chemistry. chemistryviews.org For imine synthesis, this involves moving away from hazardous solvents and energy-intensive methods. google.com Future research will likely focus on the following areas to create greener and more sustainable protocols for producing acetone (B3395972) propylimine and related imines:
Solvent-Free and Alternative Solvent Systems: Research is increasingly focused on solvent-free reaction conditions, which can be combined with techniques like microwave irradiation or ultrasonic activation to facilitate imine formation. scirp.org Where solvents are necessary, the trend is towards greener alternatives such as water, ethyl lactate, and supercritical carbon dioxide (sc-CO₂). chemistryviews.orggoogle.comacs.org For instance, sc-CO₂ can act as both a solvent and a promoter in the synthesis of aldimines and ketimines, offering a non-toxic and easily removable medium. chemistryviews.org The use of citrus juices as a reaction medium has also been explored, serving as both a solvent and an acid catalyst. tandfonline.com
Catalyst-Free and Biocatalytic Approaches: Developing synthetic routes that eliminate the need for catalysts, particularly those based on toxic or precious metals, is a key aspect of green chemistry. scirp.org Pressure reduction techniques have been shown to facilitate solvent- and catalyst-free imine synthesis with excellent yields. scirp.org Furthermore, the exploration of biocatalysts, such as enzymes, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. numberanalytics.com
Energy Efficiency: Moving away from high-temperature refluxing conditions towards room temperature or mildly heated reactions is a significant trend. google.comscirp.org This not only reduces energy consumption but also enhances the safety of the synthetic process.
Atom Economy and Waste Reduction: The design of synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. tandfonline.com This includes developing methods that avoid the need for extensive purification steps, thereby reducing solvent waste. scirp.org
A comparative look at different green synthesis strategies for imines is presented in the table below.
| Synthesis Strategy | Key Features | Advantages |
| Supercritical CO₂ | Uses sc-CO₂ as a solvent and promoter. chemistryviews.org | Non-toxic, non-flammable, easily removable, autocatalytic. chemistryviews.org |
| Aqueous Media | Utilizes water or fruit juices as the solvent. acs.orgtandfonline.com | Environmentally benign, readily available, can be catalytic. tandfonline.com |
| Solvent-Free | Reactions are conducted without a solvent, often with energy input like microwaves or pressure reduction. scirp.orgscirp.org | Reduces solvent waste, can lead to faster reactions and easier purification. scirp.orgscirp.org |
| Alternative Solvents | Employs biodegradable solvents derived from renewable resources, such as ethyl lactate. google.com | Reduced environmental impact compared to traditional organic solvents. google.com |
Exploration of Novel Catalytic Transformations and Asymmetric Synthesis Routes
While catalyst-free methods are desirable, catalysis remains a powerful tool for controlling the reactivity and selectivity of imine transformations. Future research will focus on developing novel catalytic systems with enhanced efficiency and selectivity, particularly for asymmetric synthesis.
Advanced Catalytic Systems: The use of a wide range of catalysts, from main group elements to transition metals, continues to be an active area of research. rsc.org Recent advancements have seen a shift towards base metals and main group element catalysis, which offer milder reaction conditions compared to precious metals. rsc.org N-Heterocyclic carbenes (NHCs) have also emerged as versatile catalysts for a variety of imine transformations. acs.org
Asymmetric Synthesis: The development of catalytic asymmetric reactions to produce chiral amines from imines is a major focus. rsc.org This includes asymmetric hydrogenation and asymmetric transfer hydrogenation using metal catalysts, as well as organocatalytic reduction methods. rsc.org Chiral phosphoric acids, for instance, have been used as effective organocatalysts. acs.org A significant area of interest is the development of asymmetric "umpolung" reactions, where the normal electrophilic reactivity of the imine carbon is reversed, allowing it to act as a nucleophile. nih.gov
Photoredox Catalysis: Visible light photoredox catalysis has opened up new avenues for the functionalization of imines under mild conditions. mdpi.com This technique allows for the generation of radical intermediates from imines, enabling novel bond formations that were previously challenging to achieve. mdpi.com
Integration with Flow Chemistry and Microreactor Technologies for Enhanced Efficiency
Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. stolichem.combeilstein-institut.de The integration of these technologies into imine synthesis, including that of acetone propylimine, is a growing trend.
Process Intensification: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to process intensification. stolichem.com This can result in higher yields, improved selectivity, and reduced reaction times. beilstein-institut.de
Safety and Handling of Hazardous Intermediates: Microreactors, with their small reaction volumes, are particularly well-suited for handling hazardous reagents and reactive intermediates. acs.orgbeilstein-institut.de For example, the in-situ generation and immediate reaction of N-chloramines in a flow system avoids the need to isolate these potentially hazardous compounds. beilstein-journals.org
Multi-step Synthesis and Automation: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, continuous process, which simplifies synthesis and reduces the number of unit operations. stolichem.comrsc.org This approach can be automated for high-throughput screening of reaction conditions and library synthesis. acs.org
The benefits of flow chemistry in imine synthesis are summarized below.
| Feature | Advantage in Imine Synthesis |
| Enhanced Heat & Mass Transfer | Improved reaction rates and selectivity. stolichem.combeilstein-institut.de |
| Precise Control of Parameters | Optimization of reaction conditions for higher yields. stolichem.com |
| Improved Safety | Safe handling of exothermic reactions and hazardous intermediates. acs.orgbeilstein-institut.de |
| Scalability | Easier scale-up from laboratory to industrial production. durham.ac.uk |
| Automation | Enables high-throughput screening and library synthesis. acs.org |
Advanced Data Science and Machine Learning Applications in Imine Research
The application of data science and machine learning (ML) is set to revolutionize chemical research, including the study of imines. These computational tools can accelerate discovery and provide deeper insights into complex chemical systems.
While direct research on "this compound" and machine learning is not prevalent, the broader application of these techniques in imine chemistry is an emerging area. ML models can be trained on existing experimental data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. For example, algorithms could predict the efficiency of different catalysts for a specific imine synthesis or identify the optimal solvent system for a desired transformation. This data-driven approach can significantly reduce the experimental workload and accelerate the development of new and improved methods for synthesizing and utilizing compounds like this compound.
Design of Smart Materials and Responsive Systems Incorporating this compound Moieties
The reversible nature of the imine bond makes it an excellent candidate for the construction of dynamic and responsive materials. wur.nl Incorporating this compound or similar imine moieties into polymer networks and other molecular architectures can lead to materials with "smart" properties.
Self-Healing Materials: The dynamic covalent nature of imine bonds allows for the creation of self-healing polymers. When a material is damaged, the reversible formation and breaking of imine bonds can enable the polymer network to repair itself. numberanalytics.com
Stimuli-Responsive Systems: Imine-containing materials can be designed to respond to various external stimuli, such as pH, light, or temperature. numberanalytics.comnih.gov For example, the imine bond is inherently pH-responsive, which can be utilized in drug delivery systems where a drug is released in the acidic environment of a tumor. diva-portal.orgresearchgate.net The C=N double bond in imines can also exhibit photoisomerism, allowing for the creation of light-responsive materials. nih.govacs.org
Dynamic Polymer Networks: The ability of imine bonds to exchange and reconfigure allows for the creation of dynamic polymer networks. wur.nl This dynamicity can be controlled to tune the macroscopic properties of the material, such as its viscosity or mechanical strength. wur.nl
Deeper Mechanistic Insights through Advanced in situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing reactions and designing new ones. Advanced in-situ spectroscopic techniques are powerful tools for probing the intricate details of chemical transformations as they occur.
For imine chemistry, techniques like in-situ NMR and IR spectroscopy can provide real-time information about the formation and consumption of reactants, intermediates, and products. This allows for the elucidation of reaction kinetics and the identification of transient species that may not be observable through traditional analytical methods. For example, studying the imine condensation reaction in real-time can reveal the role of catalysts and the effect of different reaction conditions on the reaction pathway. This deeper mechanistic understanding is essential for the rational design of more efficient and selective synthetic protocols for compounds like this compound. acs.org
Expanding Scope into Supramolecular Chemistry and Self-Assembly
The reversible and directional nature of imine bonds makes them valuable building blocks in supramolecular chemistry and the self-assembly of complex architectures. numberanalytics.comcore.ac.uk
Dynamic Covalent Chemistry (DCC): DCC utilizes reversible reactions, such as imine formation, to construct complex molecules and materials under thermodynamic control. core.ac.uk This approach allows for error-checking and self-correction during the assembly process, leading to the formation of well-defined structures. acs.org
Self-Assembled Architectures: Imine condensation is used to self-assemble a variety of discrete nanostructures, including macrocycles, cages, and catenanes. rsc.orgresearchgate.net The properties of these architectures can be tuned by modifying the structure of the aldehyde and amine precursors.
Supramolecular Polymers: The coupling of imine bond formation with supramolecular polymerization can drive the synthesis of specific macrocycles and control their assembly into larger structures like nanotubes. chemrxiv.org This interplay between covalent and non-covalent interactions opens up new possibilities for creating functional nanomaterials.
The future of this compound chemistry is intertwined with these broader trends. Research in these areas will not only lead to more efficient and sustainable ways of producing this specific compound but will also unlock its potential in a wide range of applications, from advanced materials to complex molecular systems.
Q & A
Q. Literature Review Focus
- Database Mining: Use SciFinder or Reaxys to map synthetic methods, toxicity studies, and catalytic applications. Filter by publication year (e.g., post-2020) to highlight recent advancements .
- Citation Tracking: Trace seminal papers (e.g., Pd-catalyzed reactions ) to uncover understudied derivatives or mechanistic questions.
Key Gap: Limited data on enantioselective synthesis or environmental degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
